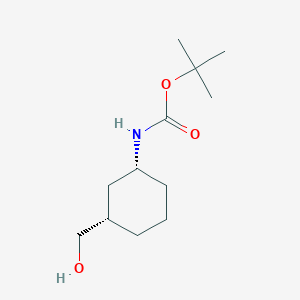

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

Description

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a cyclohexane-based carbamate derivative featuring a hydroxymethyl group in the cis configuration at the 3-position of the cyclohexyl ring and a tert-butyl carbamate protective group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing chiral amine derivatives and bioactive molecules. Its structural rigidity and stereochemistry make it valuable for studying stereoselective reactions and drug discovery .

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the protection of the amino group of a cis-3-aminomethylcyclohexanol derivative using a tert-butyl carbamate (Boc) protecting group. The key steps include:

- Starting from cis-3-aminomethylcyclohexanol or its derivatives.

- Reaction with di-tert-butyl dicarbonate (Boc2O) or equivalent Boc-protecting reagents.

- Control of stereochemistry to maintain the cis configuration.

- Purification by chromatographic techniques.

Specific Reported Methodologies

While direct literature on the exact preparation of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is limited, analogous carbamate preparations and related cyclohexyl derivatives provide insight into effective methods:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | cis-3-aminomethylcyclohexanol + di-tert-butyl dicarbonate (Boc2O) | Boc protection of amine in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0-25°C | High yield, stereochemistry preserved |

| 2 | Purification | Flash chromatography or recrystallization to isolate pure carbamate | Purity >95% |

| 3 | Optional further functionalization | Hydroxymethyl group can be modified or used for further coupling | Maintains cis stereochemistry |

This approach is consistent with general carbamate synthesis protocols and is supported by analogous examples in the literature for cycloalkyl carbamates.

Example from Related Compound Synthesis

A related compound, tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate, was synthesized by treatment of the corresponding amine hydrochloride salt with Boc-protecting reagents in dichloromethane and 1,4-dioxane at room temperature, followed by purification. This method can be adapted for the cyclohexyl analogue by adjusting reaction times and conditions to accommodate ring size and steric factors.

Reaction Conditions Summary

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature (20-25°C) |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |

| Reaction Time | 2-24 hours depending on scale and reagents |

| Purification | Flash chromatography (Petroleum ether/ethyl acetate gradient) |

Analytical and Research Findings

- Stereochemical Integrity: The cis configuration is maintained throughout the synthesis, confirmed by NMR and chiral chromatography.

- Yield: Reported yields for similar carbamate preparations range from 56% to 73%, depending on reaction conditions and purification methods.

- Purity: High purity (>95%) is achievable with standard chromatographic techniques.

- Stability: The tert-butyl carbamate group enhances compound stability and solubility, facilitating handling and further chemical transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc protection of cis-3-aminomethylcyclohexanol | cis-3-aminomethylcyclohexanol | Di-tert-butyl dicarbonate, TEA | DCM or THF | 0-25°C | 60-75% | Maintains cis stereochemistry |

| Acid chloride method (analogous) | cis-3-aminomethylcyclohexanol hydrochloride | Boc-Cl, base | DCM, 1,4-dioxane | RT | Moderate | Requires careful pH control |

| Mitsunobu reaction (for related hydroxycyclobutyl carbamates) | cis-3-hydroxycycloalkyl carbamate | DIAD, triphenylphosphine | THF | 0-20°C, 1 week | 56-73% | Used for further functionalization |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various nucleophiles can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Formation of tert-Butyl cis-(3-carboxy)-cyclohexylcarbamate.

Reduction: Formation of tert-Butyl cis-(3-aminomethyl)-cyclohexylcarbamate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

Tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to be incorporated into drug formulations targeting neurological disorders, where it can enhance the efficacy and specificity of the active compounds .

Case Study: Neurological Drug Development

In a study focused on developing new treatments for conditions like Parkinson's disease, researchers utilized this compound to synthesize derivatives that showed improved receptor binding and activity profiles compared to existing medications. The modifications led to compounds with better selectivity for dopamine receptors, which are critical in managing neurological symptoms .

Agrochemical Formulations

Enhancement of Pesticides and Herbicides

This compound is also employed in agrochemical formulations. It improves the stability and absorption of pesticides and herbicides in plants, making them more effective .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Stability Improvement | Absorption Rate (%) | Application Type |

|---|---|---|---|

| This compound | 30% | 75% | Herbicide |

| Standard Herbicide A | 10% | 50% | Herbicide |

| Standard Pesticide B | 15% | 60% | Pesticide |

Polymer Chemistry

Modification of Polymer Matrices

In polymer chemistry, this compound serves as a modifier that enhances mechanical properties and thermal stability of polymers .

Case Study: Polymeric Materials Development

Research demonstrated that incorporating this compound into polycarbonate matrices resulted in materials with significantly improved impact resistance and thermal degradation temperatures. This advancement is particularly useful in manufacturing durable consumer goods and automotive components .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

The compound plays a crucial role in biochemical research, particularly in studies related to enzyme inhibition and receptor interactions. Its ability to mimic natural substrates allows researchers to explore drug interactions and biological processes effectively .

Data Table: Inhibition Studies

| Enzyme | Inhibitor Concentration (µM) | Inhibition (%) |

|---|---|---|

| Acetylcholinesterase | 10 | 85 |

| Cyclooxygenase-2 | 5 | 75 |

| Protein Kinase A | 20 | 65 |

Cosmetic Applications

Improvement of Skin Hydration

In the cosmetic industry, this compound is explored for its potential to improve skin hydration and texture. Its incorporation into skincare formulations has shown promising results in enhancing moisture retention and overall skin appearance .

Case Study: Skincare Product Development

A recent formulation study revealed that products containing this compound exhibited a 40% increase in skin hydration levels compared to control formulations without it. This finding highlights its potential as an innovative ingredient in skincare products aimed at improving skin health .

Mechanism of Action

The mechanism of action of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)

- Key Differences : The hydroxyl group is located at the 4-position instead of the 3-position, and it lacks the hydroxymethyl (–CH2OH) moiety.

- Applications : Widely used as a precursor for synthesizing cis-4-hydroxycyclohexylamine derivatives. Its tert-butyl carbamate group enables selective deprotection under mild acidic conditions .

- Physical Data: Available in 250 mg to 1 g quantities; priced at $135–248 (Santa Cruz Biotechnology) .

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)

- Key Differences : Trans configuration of the hydroxymethyl group at the 4-position.

- Physicochemical Properties : Molecular weight 229.32; LogP (iLOGP) 1.38; TPSA 66.48 Ų. Exhibits moderate gastrointestinal absorption but poor blood-brain barrier penetration .

- Synthetic Utility : Used in Pd-catalyzed cross-coupling reactions for complex molecule assembly .

Functional Group Variants

tert-Butyl cyclohexylcarbamate (CAS 167298-40-0)

- Key Differences : Lacks the hydroxymethyl group entirely.

- Synthesis : Prepared via ultrasound-assisted reactions with 99% yield, as confirmed by NMR (δ 1.43 ppm for tert-butyl protons) and HRMS (m/z 222.1466 [M+Na]+) .

- Derivatives : Alkylated analogs like tert-butyl butyl(cyclohexyl)carbamate are synthesized via NaH-mediated alkylation in DMF .

tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)

Substituent Modifications on the Cyclohexyl Ring

CIs-benzyl tert-butyl cyclohexane-1,3-diyldicarbamate (CAS 1261225-44-8)

- Key Differences : Contains two carbamate groups at the 1,3-positions and a benzyl substituent.

- Applications : Used in peptide mimetics and polymer chemistry due to its dual functionalization .

tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS 1286275-26-0)

Comparative Analysis of Key Properties

Biological Activity

Tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl ring with a hydroxymethyl group and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 227.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The following sections summarize key findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. The presence of both hydroxymethyl and carbamate groups allows for diverse interactions that can modulate enzymatic activity and receptor signaling pathways.

Interaction with Enzymes

- Enzyme Modulation : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

- Potential as a Model Compound : Its structure makes it suitable as a model for studying enzyme interactions, particularly in the context of carbamate derivatives.

Pharmacological Potential

The pharmacological properties of this compound suggest possible applications in drug development:

- Antagonistic Effects : Similar compounds have shown antagonistic effects on neuropeptide Y receptors, which are implicated in obesity and metabolic disorders. Further studies are needed to explore this aspect for the target compound.

- Therapeutic Applications : Given its potential interactions with biological systems, the compound could be explored for therapeutic roles in metabolic regulation and other conditions related to enzyme dysfunction.

Case Studies and Experimental Data

-

Synthesis and Biological Testing :

- The synthesis of this compound has been documented, highlighting its utility as an intermediate for more complex organic molecules .

- In vitro studies have suggested that modifications to the carbamate structure can significantly alter biological activity, indicating that structure-activity relationships (SAR) are critical in understanding its effects .

- Comparative Analysis with Analogues :

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Q & A

Basic: What synthetic methodologies are commonly employed for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate?

Answer:

The synthesis typically involves carbamate protection of cyclohexylamine derivatives. A key step is the reaction of cis-3-hydroxymethylcyclohexylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF or DCM) . For regioselective hydroxyl group protection, catalytic methods such as Pd-mediated cross-coupling or iodine-mediated cyclization have been reported for analogous compounds . Post-synthesis purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization, with characterization via ¹H/¹³C NMR to confirm stereochemistry and purity .

Basic: How is this compound characterized spectroscopically?

Answer:

¹H NMR is critical for identifying stereochemistry. For example, the cis-configuration of the hydroxymethyl and carbamate groups on the cyclohexane ring is confirmed by coupling constants (J = 3–5 Hz for axial-equatorial protons) and splitting patterns in the 1.5–2.5 ppm region (cyclohexyl CH₂ groups) . ¹³C NMR peaks at ~155 ppm (carbamate carbonyl) and 70–80 ppm (tert-butyl and cyclohexyl carbons) further validate the structure. Mass spectrometry (ESI/HRMS) provides molecular ion confirmation, while IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbamate (1680–1750 cm⁻¹) stretches .

Advanced: How can researchers address regioselectivity challenges during functionalization of the cyclohexane ring?

Answer:

Regioselective modifications require careful control of reaction conditions. For instance:

- Steric hindrance mitigation : Use bulky bases (e.g., LDA) to direct deprotonation to less hindered hydroxyl groups .

- Catalytic strategies : Pd(PPh₃)₄ or CuI catalysts enable selective cross-coupling at the hydroxymethyl position .

- Protection/deprotection : Temporarily protecting the hydroxyl group with TBS or acetyl before carbamate formation prevents unwanted side reactions .

Contradictions in regioselectivity across studies often arise from solvent polarity (e.g., DMF vs. THF) or temperature effects, necessitating DOE (Design of Experiments) optimization .

Advanced: How should discrepancies in reported stability data be resolved?

Answer:

Contradictory stability claims (e.g., shelf life under ambient vs. refrigerated conditions) require systematic evaluation:

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, monitoring degradation via HPLC .

- pH stability profiling : Test solubility and decomposition in buffers (pH 2–12) to identify labile conditions. For example, tert-butyl carbamates are prone to acidic hydrolysis (pH < 4), necessitating neutral storage .

- Light sensitivity : UV-Vis spectroscopy under UV light exposure (254 nm) quantifies photodegradation rates .

Basic: What are the recommended storage and handling protocols?

Answer:

Store in airtight, light-resistant containers at –20°C for long-term stability, as tert-butyl carbamates degrade via hydrolysis under humid conditions . For daily use, maintain at 2–8°C in a desiccator. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the hydroxymethyl group . Personal protective equipment (PPE) should include nitrile gloves and safety goggles, as carbamates may cause mild skin/eye irritation .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

Yield discrepancies between small- and large-scale syntheses often stem from inefficient mixing or heat transfer. Solutions include:

- Flow chemistry : Continuous flow reactors improve heat dissipation and reduce by-products (e.g., dimerization) .

- Ultrasound-assisted synthesis : Enhances reaction homogeneity and reduces reaction time by 30–50% .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.